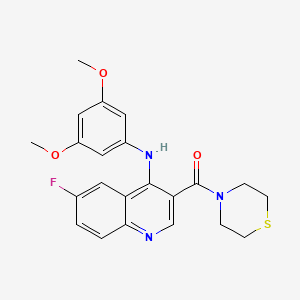

![molecular formula C24H21N3O5 B2966868 methyl 5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 321571-35-1](/img/structure/B2966868.png)

methyl 5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

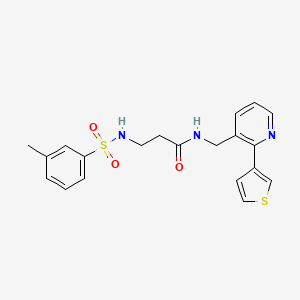

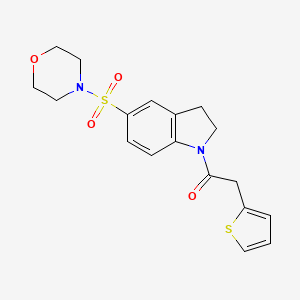

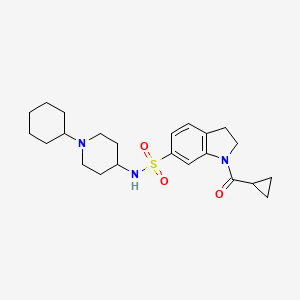

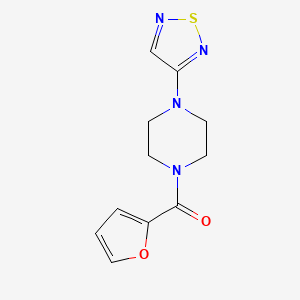

While there isn’t specific information available on the synthesis of this exact compound, there are general methods for synthesizing similar structures. For instance, catalytic protodeboronation of pinacol boronic esters has been reported as a method for creating similar structures .Applications De Recherche Scientifique

Synthesis and Biological Activities

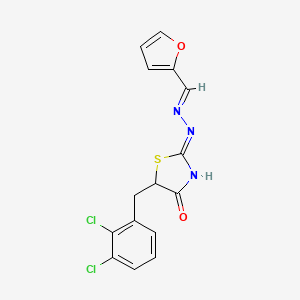

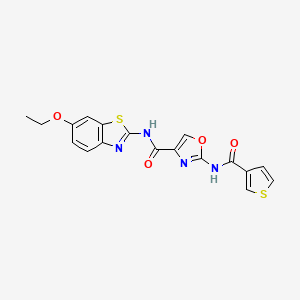

- The synthesis of derivatives containing isoxazole and isothiazole moieties has been explored, showing that these compounds exhibit synergistic effects with antitumor drugs like Temozolomid in chemotherapy for brain tumors (Kletskov et al., 2018).

- Novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones displayed good or moderate antimicrobial activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

- Syntheses involving ethoxymethylene and phenyl-5(4H)-oxazolene as synthons for producing various 2H-pyran-2-ones have been documented, showcasing the versatility of these compounds in generating a wide range of chemical structures (Kočevar et al., 1992).

Potential Uses in Material Science and Chemistry

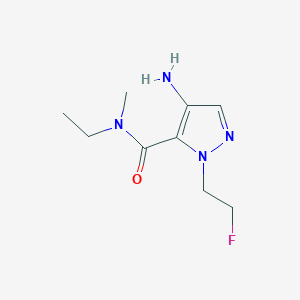

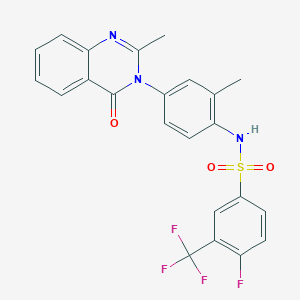

- Pyrazole and 1,2,4-triazole derivatives are emphasized for their strategic role in modern medicine and pharmacy due to their chemical modifiability and significant pharmacological potential. The creation of condensed systems involving these heterocycles is scientifically attractive and promising for the development of new biologically active substances (Fedotov et al., 2022).

- The corrosion inhibition performance of pyranopyrazole derivatives on mild steel in HCl solution demonstrates the potential of these compounds in industrial applications, such as preventing corrosion in metal components (Yadav et al., 2016).

Molecular Docking Studies

- Molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole suggest these compounds as potential EGFR inhibitors, indicating their relevance in cancer research and treatment strategies (Karayel, 2021).

Propriétés

IUPAC Name |

methyl 5-[3-ethoxycarbonyl-1-(4-methylphenyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5/c1-4-31-24(29)21-18(14-27(25-21)17-12-10-15(2)11-13-17)22-19(23(28)30-3)20(26-32-22)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTHADCJYLLRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2966785.png)

![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)